molecular formula C8H20N2 B2496844 (3-Aminopropyl)(methyl)(2-methylpropyl)amine CAS No. 859052-60-1

(3-Aminopropyl)(methyl)(2-methylpropyl)amine

Cat. No. B2496844
CAS RN: 859052-60-1
M. Wt: 144.262
InChI Key: IUOMCBLLCDSYCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (3-Aminopropyl)(methyl)(2-methylpropyl)amine and similar compounds involves a series of chemical reactions, including addition and hydrogenation. For example, an inequilateral organic polyamine was synthesized by addition and hydrogenation reactions of bi(cyanomethyl)amine with acrylonitrile, achieving a yield and purity of 67% and 99.5%, respectively, as confirmed by spectral characterization (Xu Xing-you, 2005). Another approach for synthesizing related compounds involves the interaction of methylcyclohexynylisopropyl-4-methylphenols and aminoethylnonylimidazoline, highlighting the versatility in the synthesis methods (Z. Z. Aghamali̇yev, M. V. Naghiyeva, Ch. K. Rasulov, 2018).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its polyamine nature, which is evident in compounds synthesized using similar structural frameworks. X-ray single crystal analyses have been employed to characterize the solid-state structures of triamine complexes, revealing distorted octahedral coordination around nickel centers in related compounds (T. Maji et al., 2000). This suggests a complex three-dimensional structure that impacts its chemical reactivity and properties.

Chemical Reactions and Properties

This compound, due to its structure, participates in various chemical reactions, showcasing a range of properties. For instance, macrocyclic compounds comprising tris(3-aminopropyl)amine units exhibit significant interactions with metal cations, demonstrating the compound's ability to form complexes with metals, which is crucial for applications in coordination chemistry and materials science (D. S. Kuliukhina et al., 2023).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of N-Methyl- and N-Alkylamines : This research focuses on the synthesis of N-methylated and N-alkylated amines, including amino acid derivatives and existing drug molecules, using cobalt oxide nanoparticles. Such amines play significant roles in life-science molecules (Senthamarai et al., 2018).

  • Functionalized Colloidal Silica : This study explores the synthesis of amine-functionalized colloidal silica, which is significant for various applications and fundamental investigations. Techniques like asymmetric flow field fractionation were used for characterization (Soto-Cantu et al., 2012).

Environmental Applications

  • Carbon Dioxide Capture : Investigating the absorption of CO2 in novel bis(3-aminopropyl)amine-activated solutions. This study is vital for developing efficient carbon capture technologies (Das, Deogam, & Mandal, 2017).

Catalysis and Chemical Transformations

  • Aminocarbonylation of Iodo-Heteroaromatics : This research involves the synthesis of N-substituted nicotinamides and pyridyl-glyoxylamides, which are of potential biological importance, using primary and secondary amines (Takács et al., 2007).

  • Task-Specific Basic Ionic Liquid on Silicas : This study presents the synthesis of immobilized basic amino-containing task-specific ionic liquids on mesoporous silicas. These are efficient and reusable catalysts for Knoevenagel condensation in aqueous media (Zhao et al., 2010).

Surface Functionalization and Material Science

  • Functionalization of Magnetic Nanoparticles : Adapting a colorimetric assay for determining amine group density on nanoparticles silanised with 3-(aminopropyl) triethoxysilane. This is crucial for understanding the surface amino structure of nanoparticles (Waterbeemd et al., 2010).

  • Amine-Functionalized Zeolite Y : Studying the catalytic activity in transesterification using amine-functionalized zeolite Y. This research helps in enhancing catalyst lifetime for industrial applications (Samerjit et al., 2016).

Chemical Reactivity and Stability

  • Reactivity and Stability of Aminopropyl-Functionalized Silica : Analyzing the reactivity of aminopropyl-functionalized silica in aqueous solutions and investigating its stability under various conditions. This study is relevant for applications in separation science and electrochemical sensors (Etienne & Walcarius, 2003).

Safety and Hazards

Amines can pose various safety and health hazards. They can cause severe skin burns and eye damage . It’s important to handle amines with appropriate personal protective equipment, including gloves and eye protection .

properties

IUPAC Name

N'-methyl-N'-(2-methylpropyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-8(2)7-10(3)6-4-5-9/h8H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOMCBLLCDSYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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